Cas no 1256822-21-5 (4-bromo-5-chloropyridine-2-carboxylic acid)

4-bromo-5-chloropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-chloropyridine-2-carboxylic acid
- 4-Bromo-5-chloropicolinic acid
- 2-Pyridinecarboxylic acid, 4-bromo-5-chloro-
- 4-bromo-5-chloropyridine-2-carboxylic acid
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- MDL: MFCD18257370
- インチ: 1S/C6H3BrClNO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11)
- InChIKey: GBIALOPPJTYRIY-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN=C(C(=O)O)C=1)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 167
- トポロジー分子極性表面積: 50.2
4-bromo-5-chloropyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2009144-2.5g |
4-bromo-5-chloropyridine-2-carboxylic acid |
1256822-21-5 | 95% | 2.5g |
$1931.0 | 2023-09-16 | |
Enamine | EN300-2009144-5.0g |
4-bromo-5-chloropyridine-2-carboxylic acid |
1256822-21-5 | 95% | 5.0g |
$2858.0 | 2023-07-06 | |
Enamine | EN300-2009144-0.05g |
4-bromo-5-chloropyridine-2-carboxylic acid |
1256822-21-5 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
Enamine | EN300-2009144-10.0g |
4-bromo-5-chloropyridine-2-carboxylic acid |
1256822-21-5 | 95% | 10.0g |
$4236.0 | 2023-07-06 | |
eNovation Chemicals LLC | Y1104986-5g |
4-bromo-5-chloropicolinic acid |
1256822-21-5 | 95% | 5g |
$3200 | 2023-09-03 | |
Enamine | EN300-2009144-5g |
4-bromo-5-chloropyridine-2-carboxylic acid |
1256822-21-5 | 95% | 5g |
$2858.0 | 2023-09-16 | |
Aaron | AR01EHMG-5g |
4-bromo-5-chloropicolinic acid |
1256822-21-5 | 95% | 5g |
$3955.00 | 2025-02-14 | |
A2B Chem LLC | AX54540-250mg |
4-Bromo-5-chloropicolinic acid |
1256822-21-5 | 95% | 250mg |
$548.00 | 2024-04-20 | |
1PlusChem | 1P01EHE4-1g |
4-Bromo-5-chloropicolinic acid |
1256822-21-5 | 95% | 1g |
$1281.00 | 2024-07-09 | |
Chemenu | CM490963-1g |
4-Bromo-5-chloropicolinic acid |
1256822-21-5 | 95% | 1g |
$483 | 2022-06-13 |
4-bromo-5-chloropyridine-2-carboxylic acid 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
4-bromo-5-chloropyridine-2-carboxylic acidに関する追加情報
4-Bromo-5-Chloropyridine-2-Carboxylic Acid: A Comprehensive Overview
4-Bromo-5-chloropyridine-2-carboxylic acid, also known by its CAS number 1256822-21-5, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with substituents at the 4-bromo, 5-chloro, and 2-carboxylic acid positions. Its unique structure endows it with distinct chemical properties, making it a valuable molecule for various applications.
The synthesis of 4-bromo-5-chloropyridine-2-carboxylic acid typically involves multi-step organic reactions, including bromination, chlorination, and carboxylation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact. Researchers have explored the use of transition metal catalysts, such as palladium and copper complexes, to facilitate these transformations with higher yields and selectivity.
In terms of physical properties, 4-bromo-5-chloropyridine-2-carboxylic acid is a crystalline solid with a melting point of approximately 180°C. Its solubility in polar solvents like water and methanol is moderate due to the presence of the carboxylic acid group, which can form hydrogen bonds. The compound exhibits strong UV absorption characteristics, making it suitable for applications in optoelectronic materials. Recent studies have highlighted its potential as a building block for constructing advanced materials with tailored electronic properties.
The biological activity of 4-bromo-5-chloropyridine-2-carboxylic acid has been extensively studied in recent years. In pharmacological research, this compound has shown promising results as a lead molecule for drug development. For instance, it has demonstrated inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase. Additionally, its ability to modulate ion channels has made it a candidate for developing new therapeutic agents targeting cardiovascular disorders.
In the realm of material science, 4-bromo-5-chloropyridine-2-carboxylic acid has been utilized as a precursor for synthesizing coordination polymers and metal-organic frameworks (MOFs). These materials exhibit high porosity and surface area, making them ideal for gas storage and catalytic applications. Recent breakthroughs have focused on enhancing the stability and functionality of these materials by incorporating halogen substituents like bromo and chloro groups.
The environmental impact of 4-bromo-5-chloropyridine-2-carboxylic acid has also been a topic of interest. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments necessitates careful handling during industrial processes to prevent ecological harm. Regulatory agencies have implemented guidelines to ensure safe disposal practices for compounds like this one.
In conclusion, 4-bromo-5-chloropyridine-2-carboxylic acid is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as an important molecule in contemporary scientific research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow significantly.
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